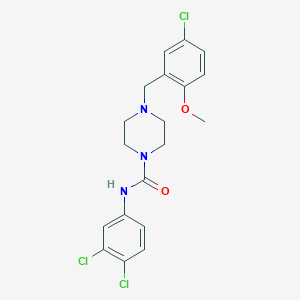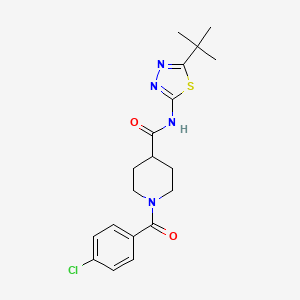![molecular formula C25H25NO6 B4765487 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B4765487.png)
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate
Overview
Description
6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate is a complex organic compound with intriguing chemical properties. This compound is known for its significant applications in various scientific research fields, especially in chemistry, biology, and medicinal research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate typically involves multi-step organic reactions. Starting materials such as benzopyrone derivatives are subjected to specific reaction conditions like heat, catalysts, and solvents to achieve the desired product. Key synthetic steps include esterification, amidation, and cyclization reactions. Detailed methods vary based on specific laboratory protocols, but common reagents like thionyl chloride, benzyl alcohol, and specific protective groups are used.
Industrial Production Methods: Scaling up the production of this compound involves optimizing reaction conditions for higher yields and purity. This often includes the use of advanced techniques like continuous flow reactors, which enhance the control over reaction parameters. Purification processes such as chromatography and recrystallization are crucial for obtaining high-purity products in industrial settings.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: This compound can undergo oxidation reactions, where it loses electrons and forms oxidized products.
Reduction: Similarly, reduction reactions can occur, involving the gain of electrons.
Substitution: Various substitution reactions can modify specific functional groups within the compound, altering its chemical properties.
Common Reagents and Conditions Used: Typical reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminium hydride. Conditions vary based on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: Major products depend on the specific reaction type. For instance, oxidation might yield benzochromenone derivatives, while reduction could result in hydrobenzochromene compounds. Substitution reactions can lead to various functionalized derivatives, enhancing the compound's versatility.
Scientific Research Applications
In Chemistry: The compound is used as a starting material for the synthesis of other complex molecules
In Biology: In biological research, the compound's derivatives are studied for their interactions with biological molecules. These studies often aim to understand the compound's potential as a biochemical tool or therapeutic agent.
In Medicine: The compound shows promise in medicinal chemistry due to its structural complexity and potential biological activities. Researchers investigate its use in drug design and development, exploring its effects on various molecular targets and pathways.
In Industry: Industrial applications include its use as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other specialized chemicals. Its reactivity makes it a valuable component in manufacturing processes that require precise chemical transformations.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. These interactions often involve binding to active sites or altering protein conformations, leading to changes in biological activity. Detailed studies reveal the pathways involved, which can include signal transduction mechanisms, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
When compared to other similar compounds, 6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 4-{[(benzyloxy)carbonyl]amino}butanoate stands out due to its unique combination of functional groups and structural features. These characteristics confer specific reactivity patterns and biological activities, distinguishing it from other benzochromen derivatives. Similar compounds include:
6H-benzo[c]chromen-3-yl butanoates
Benzopyran derivatives with varying functional groups
Compounds with similar frameworks but different substituents
This uniqueness enhances the compound's utility in research and industrial applications, making it a subject of significant interest in various scientific disciplines.
There you go! That’s a deep dive into the world of this compound. Fascinating stuff, right?
Properties
IUPAC Name |
(6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl) 4-(phenylmethoxycarbonylamino)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO6/c27-23(11-6-14-26-25(29)30-16-17-7-2-1-3-8-17)31-18-12-13-20-19-9-4-5-10-21(19)24(28)32-22(20)15-18/h1-3,7-8,12-13,15H,4-6,9-11,14,16H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRNDJPJPSBXPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OC(=O)CCCNC(=O)OCC4=CC=CC=C4)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-methylphenoxy)propoxy]-N-(2-methylphenyl)benzamide](/img/structure/B4765411.png)

![N~3~-[(4-fluorophenyl)sulfonyl]-beta-alaninamide](/img/structure/B4765428.png)
![N-(2-furylmethyl)-5-oxo-1-{4-[2-oxo-2-(1-piperidinyl)ethoxy]phenyl}-3-pyrrolidinecarboxamide](/img/structure/B4765433.png)
![3-{[2-(3-METHYLPHENYL)ACETYL]AMINO}BENZOIC ACID](/img/structure/B4765438.png)
![2-[1-[5-(4-Chloro-phenyl)-furan-2-yl]-meth-ylidene]-benzo[4,1-b]thiazol-3-one](/img/structure/B4765445.png)

![7-chloro-4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2-(4-ethylphenyl)-8-methylquinoline](/img/structure/B4765458.png)
![2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4765463.png)
![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(2-ethoxyphenyl)thiourea](/img/structure/B4765484.png)
![3-methyl-4-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4765485.png)
![5-methyl-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}thiophene-2-carboxamide](/img/structure/B4765490.png)
![N-[(E)-3-(4-fluoroanilino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide](/img/structure/B4765494.png)
![[3-iodo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]methanol](/img/structure/B4765497.png)
